molecular formula C24H21N3O4 B10983657 N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10983657
M. Wt: 415.4 g/mol
InChI Key: VWIHOISAIIBELK-UHFFFAOYSA-N
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Description

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes methoxyphenyl groups and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-15-25-22-14-16(23(28)26-17-5-9-19(30-2)10-6-17)4-13-21(22)24(29)27(15)18-7-11-20(31-3)12-8-18/h4-14H,1-3H3,(H,26,28)

InChI Key

VWIHOISAIIBELK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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